molecular formula C21H22FN3O4 B11428460 N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B11428460
M. Wt: 399.4 g/mol
InChI Key: PSLMFCCWYQJZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl chain, and an imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a methoxypropyl derivative under controlled conditions to introduce the methoxypropyl group. The final step involves the formation of the imidazolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific structural features, such as the combination of a fluorophenyl group, a methoxypropyl chain, and an imidazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H22FN3O4/c1-29-13-5-12-24-18(14-19(26)23-16-10-8-15(22)9-11-16)20(27)25(21(24)28)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26)

InChI Key

PSLMFCCWYQJZIO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.